5-(2-Trifluoromethylphenyl)-3-trifluoromethoxyphenol
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Overview
Description
5-(2-Trifluoromethylphenyl)-3-trifluoromethoxyphenol is an organic compound characterized by the presence of trifluoromethyl and trifluoromethoxy groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated phenol in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-Trifluoromethylphenyl)-3-trifluoromethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The trifluoromethyl groups can be reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Scientific Research Applications
5-(2-Trifluoromethylphenyl)-3-trifluoromethoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism by which 5-(2-Trifluoromethylphenyl)-3-trifluoromethoxyphenol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s binding affinity and specificity for these targets. Additionally, the electron-withdrawing nature of these groups can influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
5-Trifluoromethyl-2-formylphenylboronic acid: This compound also contains a trifluoromethyl group and has similar chemical properties.
Fluorinated quinolines: These compounds share the presence of fluorine atoms and exhibit unique biological activities.
Uniqueness
5-(2-Trifluoromethylphenyl)-3-trifluoromethoxyphenol is unique due to the combination of trifluoromethyl and trifluoromethoxy groups on a single phenol ring. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it valuable for various applications.
Properties
IUPAC Name |
3-(trifluoromethoxy)-5-[2-(trifluoromethyl)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6O2/c15-13(16,17)12-4-2-1-3-11(12)8-5-9(21)7-10(6-8)22-14(18,19)20/h1-7,21H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIQCZXRZJGUSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686689 |
Source
|
Record name | 5-(Trifluoromethoxy)-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80686689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261927-93-8 |
Source
|
Record name | 5-(Trifluoromethoxy)-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80686689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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